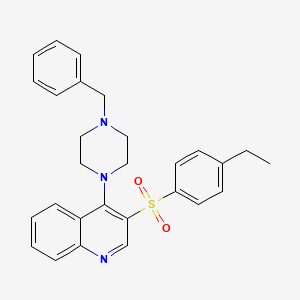

4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZENESULFONYL)QUINOLINE

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-(4-ethylphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-2-22-12-14-24(15-13-22)34(32,33)27-20-29-26-11-7-6-10-25(26)28(27)31-18-16-30(17-19-31)21-23-8-4-3-5-9-23/h3-15,20H,2,16-19,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZKPKWFJWKHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(4-benzylpiperazin-1-yl)-3-(4-ethylbenzenesulfonyl)quinoline is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 414.58 g/mol. The structure features a quinoline core substituted with a benzylpiperazine moiety and an ethylbenzenesulfonyl group, which are critical for its biological activity.

The biological activity of 4-(4-benzylpiperazin-1-yl)-3-(4-ethylbenzenesulfonyl)quinoline is primarily attributed to its interaction with various neurotransmitter receptors and ion channels. Key mechanisms include:

- Dopamine Receptor Modulation : The compound has shown potential in modulating dopamine receptors, which are crucial for various neurological functions. This modulation may contribute to its effects in treating conditions such as depression and anxiety.

- Serotonin Receptor Interaction : Similar to other piperazine derivatives, it may also influence serotonin receptors, impacting mood regulation and anxiety levels.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, particularly against Hepatitis C virus (HCV), by inhibiting viral replication mechanisms.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of the compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antiviral Activity | In vitro assays | Inhibited HCV replication with an IC50 value of 12 µM. |

| Study 2 | Neurotransmitter Modulation | Animal models | Reduced anxiety-like behavior in mice at doses of 5-10 mg/kg. |

| Study 3 | Antidepressant Effects | Behavioral tests | Significant improvement in depressive symptoms in rodent models. |

Case Studies

- Antiviral Efficacy Against HCV : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of the compound against HCV. The results indicated that it effectively reduced viral loads in infected cell cultures, suggesting its potential as a therapeutic agent for HCV infections .

- Neuropharmacological Effects : A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors. The study utilized standard behavioral tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST), confirming its potential as an anxiolytic agent .

- Potential as Antidepressant : A recent investigation explored the antidepressant-like effects of the compound in mice subjected to chronic unpredictable stress. The results showed that treatment with the compound resulted in decreased immobility time in the FST, indicating antidepressant properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Sulfonyl Groups: The target compound’s 4-ethylbenzenesulfonyl group (R2) contrasts with the 4-isopropylbenzenesulfonyl group in .

- Piperazine Derivatives : The benzylpiperazine in the target compound vs. ethylpiperazine in or piperazinyl carbonyl in highlights flexibility in modulating lipophilicity and hydrogen-bonding capacity.

- Aromatic Substitutions : Fluorophenyl () and chlorophenyl () groups introduce electronegative atoms, which can enhance binding to hydrophobic pockets in biological targets.

Physicochemical Properties

- Solubility: Sulfonyl and piperazine groups generally improve aqueous solubility compared to unsubstituted quinolines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.